molecular formula C7H13ClO2 B2833372 Ethyl 2-chloropentanoate CAS No. 118688-48-5

Ethyl 2-chloropentanoate

Cat. No. B2833372
CAS RN: 118688-48-5
M. Wt: 164.63
InChI Key: ZAOIIUSDMKVQJW-UHFFFAOYSA-N
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Description

Ethyl 2-chloropentanoate is a chemical compound with the molecular formula C7H13ClO2 . It has an average mass of 164.630 Da and a monoisotopic mass of 164.060410 Da . It is also known by other names such as 2-Chloropentanoate d’éthyle in French, Ethyl-2-chlorpentanoat in German, and Pentanoic acid, 2-chloro-, ethyl ester .


Molecular Structure Analysis

The ethyl 2-chloropentanoate molecule contains a total of 22 bonds. There are 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The 2D chemical structure image of ethyl 2-chloropentanoate is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of ethyl 2-chloropentanoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Ethyl 2-chloropentanoate has a molecular weight of 164.63 . The InChI code for this compound is 1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 .

Scientific Research Applications

Synthesis and Biocatalysis

Ethyl 2-chloropentanoate, while not directly mentioned, relates closely to compounds studied in the field of biocatalysis and organic synthesis. For instance, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate using recombinant cells of Escherichia coli, which express a secondary alcohol dehydrogenase, represents a significant advancement in the field. This process achieved a high yield of the product without needing additional NADH, indicating a potentially efficient method for synthesizing related compounds (Yamamoto, Matsuyama, & Kobayashi, 2002).

Biosynthesis of Chiral Intermediates

Research has shown that Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates for chiral drug production, can be produced through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester. This biocatalytic process is noted for its low cost, high yield, and exceptional enantioselectivity, which are crucial for industrial-scale production (Ye, Ouyang, & Ying, 2011).

Enzymatic Resolution in Synthesis

A study by Akeboshi et al. (1998) demonstrated the enzymatic resolution of ethyl 2-hydroxymethyl-2-methyl-3-oxobutanoate, which shares structural similarities with Ethyl 2-chloropentanoate. This process involved lipase-catalyzed hydrolysis and was notable for its high enantioselectivity, showcasing the potential of enzymes in resolving complex organic compounds (Akeboshi, Ohtsuka, Sugai, & Ohta, 1998).

Application in Wine Aroma Analysis

Research has also delved into the role of related esters in wine aroma. For instance, the study of ethyl 2-hydroxy-3-methylbutanoate in wines explored its chemical and sensory characteristics. While this specific compound does not directly impact fruity aroma modulation in wines, the methodologies used in this research, including chiral gas chromatography, can be relevant to studying Ethyl 2-chloropentanoate in similar contexts (Gammacurta et al., 2018).

properties

IUPAC Name

ethyl 2-chloropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIIUSDMKVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloropentanoate

CAS RN

118688-48-5
Record name ethyl 2-chloropentanoate
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